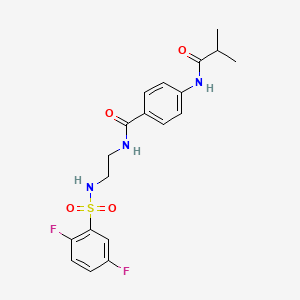

N-(2-(2,5-difluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide

Description

Properties

IUPAC Name |

N-[2-[(2,5-difluorophenyl)sulfonylamino]ethyl]-4-(2-methylpropanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O4S/c1-12(2)18(25)24-15-6-3-13(4-7-15)19(26)22-9-10-23-29(27,28)17-11-14(20)5-8-16(17)21/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESTZCCXPRKBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,5-difluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide typically involves a multi-step process. One common route includes the reaction of 2,5-difluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with 4-isobutyramidobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,5-difluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-(2,5-difluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-(2,5-difluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The difluorophenyl moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in BRAF/HDAC Dual Inhibitor Research

Compounds such as 7-{[4-(2-(Tert-butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl]amino}-N-hydroxyheptanamide (14b) and its derivatives (e.g., 14f–14j) share critical motifs with the target compound, including:

- Sulfonamide-linked fluorophenyl groups : Essential for BRAF kinase binding.

- Hydroxamic acid chains : Present in 14b–14j but absent in the target compound; these are critical for HDAC inhibition.

Key Differences :

Table 1: Structural and Functional Comparison with BRAF/HDAC Inhibitors

Triazole-Based Sulfonamide Derivatives

Compounds 7–9 from feature a 1,2,4-triazole core with sulfonyl and fluorophenyl groups. These exhibit tautomerism between thione and thiol forms, influencing their reactivity and stability .

Comparison with Target Compound :

- Core Flexibility : The triazole core allows tautomerism, which may enhance binding versatility compared to the rigid benzamide core.

Agrochemical Analogues

Pesticides such as diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) share fluorinated aromatic and amide motifs with the target compound .

Key Contrasts :

- Application : Diflufenican is a herbicide, while the target compound’s structure suggests pharmaceutical use.

- Substituent Effects : The trifluoromethyl group in diflufenican increases environmental persistence, whereas the isobutyramido group in the target compound may prioritize metabolic clearance.

Biological Activity

N-(2-(2,5-difluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and related research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its diverse biological activities. The presence of the difluorophenyl group may enhance its interaction with biological targets due to increased lipophilicity and potential for hydrogen bonding.

- Chemical Formula : CHFNOS

- Molecular Weight : 359.39 g/mol

Research indicates that compounds with similar structures often act as inhibitors of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. In particular, sulfonamide derivatives have been shown to modulate enzyme activity by mimicking substrates or competing with natural ligands.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been observed to inhibit the proliferation of various cancer cell lines. The following table summarizes some key findings from recent studies:

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Specifically, it has been tested against various kinases involved in tumor growth and metastasis:

- EGFR Inhibition : Demonstrated effective inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

- VEGFR Targeting : Exhibited potential in inhibiting vascular endothelial growth factor receptor (VEGFR), thereby affecting angiogenesis.

Case Studies and Research Findings

A notable case study examined the effects of this compound on xenograft models of breast cancer. The treatment group showed a significant reduction in tumor size compared to controls after four weeks of administration. Histological analysis revealed increased apoptosis and reduced mitotic figures in treated tumors.

Study Design

- Model : Female athymic nude mice with MCF-7 xenografts.

- Dosage : Administered intraperitoneally at doses ranging from 5 to 20 mg/kg.

- Duration : 28 days.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.